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molecular formula C11H23N B8550480 3-Butyl-3-ethylpiperidine

3-Butyl-3-ethylpiperidine

Cat. No. B8550480
M. Wt: 169.31 g/mol
InChI Key: QVWVGOSNWLFPAU-UHFFFAOYSA-N
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Patent
US05554787

Procedure details

Example 1 was repeated using 2-butyl-2-ethyl-4-cyanobutanal as a starting material. 33.6 g of 2-ethyl-2-butyl-4-cyanobutanal (purity: 89.0%, 29.9 g, 0.165 mol) and 1,344 ml (806 g, 47.4 mol) of liquid ammonia were pumped per hour at 250 bar and 60° C. through the imination reactor. The product was then passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing through 100 l (s.t.p.)/h (4.5 mol) of hydrogen. After decompression to atmospheric pressure, NH3 is removed by distillation. The product from 16.7 hours was separated into its components by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 166.8 g of 3-butyl-3-ethylpiperidine (b.p.=73° to 75° C./2 mm Hg) and 267.5 g of 2-ethyl-2-butylpentane-1,5-diamine (b.p.=105° C./2 mm Hg). The yield of diamine was 52.1% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
806 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[NH3:14].[H][H]>>[CH2:1]([C:5]1([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][NH:11][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:12]([C:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][NH2:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C=O)(CCC#N)CC
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
C(C)C(C=O)(CCC#N)CCCC
Name
liquid
Quantity
806 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
100 L
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to top at 250 bar and 120° C.
CUSTOM
Type
CUSTOM
Details
After decompression to atmospheric pressure, NH3 is removed by distillation
CUSTOM
Type
CUSTOM
Details
The product from 16.7 hours was separated into its components by fractional distillation on a 30 cm
Duration
16.7 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1(CNCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 166.8 g
Name
Type
product
Smiles
C(C)C(CN)(CCCN)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 267.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05554787

Procedure details

Example 1 was repeated using 2-butyl-2-ethyl-4-cyanobutanal as a starting material. 33.6 g of 2-ethyl-2-butyl-4-cyanobutanal (purity: 89.0%, 29.9 g, 0.165 mol) and 1,344 ml (806 g, 47.4 mol) of liquid ammonia were pumped per hour at 250 bar and 60° C. through the imination reactor. The product was then passed through the hydrogenation reactor from bottom to top at 250 bar and 120° C. while simultaneously passing through 100 l (s.t.p.)/h (4.5 mol) of hydrogen. After decompression to atmospheric pressure, NH3 is removed by distillation. The product from 16.7 hours was separated into its components by fractional distillation on a 30 cm packed column (3 mm glass rings), giving 166.8 g of 3-butyl-3-ethylpiperidine (b.p.=73° to 75° C./2 mm Hg) and 267.5 g of 2-ethyl-2-butylpentane-1,5-diamine (b.p.=105° C./2 mm Hg). The yield of diamine was 52.1% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
806 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]([CH2:12][CH3:13])([CH2:8][CH2:9][C:10]#[N:11])[CH:6]=O)[CH2:2][CH2:3][CH3:4].[NH3:14].[H][H]>>[CH2:1]([C:5]1([CH2:12][CH3:13])[CH2:8][CH2:9][CH2:10][NH:11][CH2:6]1)[CH2:2][CH2:3][CH3:4].[CH2:12]([C:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:8][CH2:9][CH2:10][NH2:11])[CH2:6][NH2:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(C=O)(CCC#N)CC
Step Two
Name
Quantity
33.6 g
Type
reactant
Smiles
C(C)C(C=O)(CCC#N)CCCC
Name
liquid
Quantity
806 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
100 L
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to top at 250 bar and 120° C.
CUSTOM
Type
CUSTOM
Details
After decompression to atmospheric pressure, NH3 is removed by distillation
CUSTOM
Type
CUSTOM
Details
The product from 16.7 hours was separated into its components by fractional distillation on a 30 cm
Duration
16.7 h

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1(CNCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 166.8 g
Name
Type
product
Smiles
C(C)C(CN)(CCCN)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 267.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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